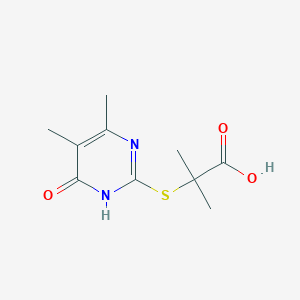

2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid

Descripción

2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid (CAS: 883550-08-1) is a pyrimidine derivative featuring a thioether linkage to a branched propionic acid group. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.3 g/mol (calculated based on structural analogs) . The compound is characterized by:

- A 4,5-dimethyl-substituted pyrimidinone ring.

- A 2-methyl-propionic acid side chain attached via a sulfanyl (-S-) group.

Propiedades

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-5-6(2)11-9(12-7(5)13)16-10(3,4)8(14)15/h1-4H3,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXOBCGUUZXXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SC(C)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Pyrimidin-2-ylsulfanyl Derivatives

The core synthetic approach involves alkylation of the thiol group attached to the pyrimidine ring:

- The thiol-containing intermediate, such as 3-(5-mercapto-oxadiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one, is reacted with electrophilic agents like monochloroacetic acid ethyl ester in ethanol under reflux conditions.

- The reaction proceeds for approximately 60–75 minutes, resulting in the formation of an ethyl ester of the corresponding sulfanyl-substituted propionic acid derivative.

- The product is isolated by filtration, precipitation with water, and recrystallization from acetic acid, yielding crystalline powders soluble in DMF and DMSO but insoluble in water.

This method is exemplified in the synthesis of [5-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-ylmethyl)-oxadiazol-2-ylsulfanyl]-acetic acid ethyl ester with a yield of 69% and melting point of 108°C.

Cyanethylation Reaction

To introduce a cyano group and expand synthetic versatility:

- The thiol intermediate is reacted with acrylonitrile in a pyridine-water mixture (5:1 ratio) under reflux for 5 hours.

- This conjugate nucleophilic 1,4-addition leads to the formation of a propionitrile-substituted sulfanyl derivative.

- The product is isolated by precipitation with petroleum ether and water, followed by recrystallization from ethanol.

- Yield is around 54% with a melting point of 135°C.

This reaction enhances the pharmacophore properties of the molecule by introducing the cyano group.

Hydrolysis of Propionitrile to Propionic Acid

- The propionitrile derivative undergoes acidic hydrolysis using acetic acid and hydrochloric acid under reflux for 3 hours.

- The resulting propionic acid derivative precipitates upon addition of water and is purified by recrystallization.

- Yield is high (~80%) with a melting point of 107°C.

This step is crucial to obtain the free acid form of the compound, which is often necessary for biological activity and further derivatization.

Summary of Synthetic Steps and Conditions

| Step | Reagents & Conditions | Yield (%) | Product Type | Notes |

|---|---|---|---|---|

| Alkylation with chloroacetate | Thiol intermediate + monochloroacetic acid ethyl ester, reflux in ethanol, 60-75 min | 69 | Ethyl ester of sulfanyl-propionic acid | Recrystallization from acetic acid |

| Cyanethylation | Thiol intermediate + acrylonitrile, pyridine-water (5:1), reflux 5 h | 54 | Propionitrile sulfanyl derivative | 1,4-addition reaction |

| Hydrolysis | Propionitrile derivative + acetic acid + HCl, reflux 3 h | 80 | Propionic acid derivative | Precipitation and recrystallization |

| Acid chloride formation & acylation | Propionic acid + thionyl chloride (dioxane), then amine + triethylamine, 100°C, 10 min | 44-75 | N-aryl propionamides | In situ acid chloride use |

Analytical Characterization

- Nuclear Magnetic Resonance (1H NMR) : Confirms substitution patterns on the heterocyclic ring and alkyl chains.

- Mass Spectrometry (ESI-MS) : Confirms molecular weights consistent with expected structures.

- Elemental Analysis : Matches calculated values for C, H, N, and S within ±0.3%, confirming purity and composition.

- Melting Point Determination : Provides physical property data for compound identification.

These methods validate the successful synthesis and purity of the target compounds.

Research Findings on Related Compounds

Though direct detailed preparation of 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is scarce, the closely related thiazolo[4,5-b]pyridine derivatives synthesized by these methods show:

- Efficient and reproducible synthetic routes via alkylation of thiol groups.

- Structural versatility allowing introduction of various substituents to modulate biological activity.

- High yields and purity with straightforward purification.

- Potential for further functionalization through acylation of acid chlorides.

These findings support the applicability of these preparation methods to the target pyrimidinylsulfanyl propionic acid compound.

Análisis De Reacciones Químicas

Types of Reactions

2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

The compound has been investigated for several biological activities, including:

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. One study reported a minimum inhibitory concentration (MIC) of around 256 µg/mL against Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

Similar compounds have demonstrated significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The structure-activity relationship (SAR) indicates that specific modifications can enhance this inhibitory activity.

3. Cytotoxicity

Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. For example, compounds with similar structural motifs have exhibited selective cytotoxicity towards human cancer cells while sparing normal cells.

Case Studies

Several case studies have explored the pharmacological profiles of compounds related to 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models with induced inflammatory conditions, administration of the compound resulted in a marked decrease in inflammation and pain responses compared to control groups. This supports its potential use as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated that it effectively inhibited bacterial growth, reinforcing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (µg/mL) | Notes |

|---|---|---|

| Escherichia coli | 256 | Effective inhibition |

| Staphylococcus aureus | 256 | Effective inhibition |

Table 2: Anti-inflammatory Activity

| Compound Name | Cyclooxygenase Inhibition (%) | Notes |

|---|---|---|

| Compound A | 85 | Strong inhibitor |

| Compound B | 75 | Moderate inhibitor |

| Compound C | 60 | Weak inhibitor |

Mecanismo De Acción

The mechanism of action of 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins and nucleic acids, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

Key Differences

The propionic acid analog (CAS: 510734-66-4) lacks the methyl branch, reducing hydrophobicity relative to the target compound .

Pyrimidine Substitution Patterns :

- The 4,5-dimethyl configuration in the target compound versus the 5,6-dimethyl arrangement in CAS: 510734-66-4 may influence electronic properties and hydrogen-bonding capacity, affecting binding interactions in biological systems .

The acetic acid derivative (CAS: 499132-65-9) may serve as a simpler precursor in synthesis workflows due to its shorter side chain .

Actividad Biológica

The compound 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid is a member of the pyrimidine family, characterized by a unique thioether linkage and a methyl propionic acid moiety. Its molecular formula is , which indicates the presence of sulfur and nitrogen in addition to carbon and oxygen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes:

- A pyrimidine ring.

- A thioether functional group.

- A propionic acid side chain.

Research indicates that 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid primarily exhibits biological activity through enzyme inhibition. The compound binds to either active or allosteric sites on target enzymes, altering their conformation and preventing substrate interaction. This mechanism is crucial for potential therapeutic applications in various diseases where enzyme modulation is essential.

Biological Activity and Therapeutic Potential

The compound has shown promising results in several biological assays:

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. The nature of these interactions often depends on the structural features of both the compound and the target enzyme.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound useful in developing new antibiotics .

- Antioxidant Properties : Some derivatives of pyrimidine compounds have been reported to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Data Summary Table

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Pyrimidine Derivatives : A study evaluated various pyrimidine derivatives for their potential as enzyme inhibitors. The results indicated that modifications to the pyrimidine core significantly influenced biological activity, suggesting that structural optimization could enhance efficacy .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of thioether-containing compounds. Results showed that certain derivatives effectively inhibited the growth of Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

- Oxidative Stress Studies : Research investigating the antioxidant capacities of pyrimidine derivatives found that specific modifications could enhance their ability to scavenge free radicals, suggesting therapeutic applications in oxidative stress-related conditions .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-2-methyl-propionic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between a pyrimidinethione intermediate and a brominated propionic acid derivative. For example, coupling 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 2-bromo-2-methylpropionic acid under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization should focus on solvent polarity, temperature control to minimize hydrolysis of the thioether bond, and purification via recrystallization (using ethanol/water mixtures) to achieve >95% purity.

Advanced Question: How can structural contradictions in NMR data for this compound be resolved, particularly regarding tautomeric forms of the pyrimidinone ring?

Methodological Answer:

The pyrimidinone ring exists in keto-enol tautomeric equilibrium, which complicates NMR interpretation. To resolve this:

- Perform variable-temperature NMR (25–80°C) in DMSO-d₆ to observe shifting proton signals, confirming tautomer dominance.

- Use -NMR to detect carbonyl (C=O) and enolic C–OH signals.

- Compare with computational models (DFT calculations at B3LYP/6-31G* level) to predict tautomer stability . For example, the keto form is typically favored in non-polar solvents, while polar solvents stabilize the enol form.

Basic Question: What analytical techniques are critical for confirming the purity and stability of this compound under storage conditions?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Retention time should be validated against a certified reference standard .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolytic decomposition of the thioether bond via LC-MS.

Advanced Question: How does steric hindrance from the 2-methylpropionic acid group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The tert-butyl-like structure of 2-methylpropionic acid introduces steric bulk, reducing reaction rates in SN2 mechanisms. To address this:

- Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.

- Kinetic studies (e.g., monitoring via in-situ IR spectroscopy) can quantify activation energy differences compared to less hindered analogs .

Basic Question: What are the primary applications of this compound in biochemical research, and how is its bioactivity assessed?

Methodological Answer:

The compound’s pyrimidinone-thioether motif suggests potential as an enzyme inhibitor (e.g., dihydroorotate dehydrogenase). Bioactivity assays include:

- Enzyme Inhibition : Spectrophotometric assays measuring NADH depletion at 340 nm.

- Cellular Uptake : Radiolabel the compound with and quantify intracellular accumulation in HeLa cells via scintillation counting .

Advanced Question: How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled for formulation studies?

Methodological Answer:

Solubility discrepancies arise from pH-dependent ionization of the carboxylic acid group. Methodological steps:

- Measure solubility at pH 2–8 using shake-flask methods with HPLC quantification.

- Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400 for aqueous systems or DMSO for organic phases).

- Use molecular dynamics simulations to predict solvation shells and hydrogen-bonding interactions .

Basic Question: What spectroscopic techniques are essential for characterizing the crystalline vs. amorphous forms of this compound?

Methodological Answer:

- PXRD : Compare diffraction patterns to simulated data from single-crystal structures.

- DSC : Identify melting endotherms (crystalline) vs. glass transitions (amorphous).

- Solid-state NMR : Use cross-polarization magic-angle spinning (CP/MAS) to distinguish polymorphic forms .

Advanced Question: What strategies mitigate oxidative degradation of the thioether moiety during long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.